5-Amino-2-cyanobenzoic acid
Description
Significance in Modern Organic Synthesis
In the realm of modern organic synthesis, 5-amino-2-cyanobenzoic acid serves as a crucial intermediate for the creation of a wide array of more complex molecules. google.comchemimpex.com Its functional groups offer multiple reaction sites, allowing for sequential and controlled chemical transformations. The amino group can be readily diazotized and substituted, while the nitrile and carboxylic acid groups can undergo a variety of reactions, including hydrolysis, reduction, and coupling reactions. This versatility is particularly valuable in the pharmaceutical and agrochemical industries, where it is used in the synthesis of bioactive compounds. chemimpex.comnetascientific.com For instance, it is a known precursor for certain insecticidal cyanoanthranilic diamides. google.comgoogle.com The strategic placement of its functional groups allows chemists to construct intricate molecular architectures with a high degree of precision.
Relevance in Contemporary Materials Science
The unique structural characteristics of this compound also make it a compound of great interest in materials science. chemimpex.comchemimpex.com Its ability to participate in the formation of coordination polymers and metal-organic frameworks (MOFs) is a key area of investigation. researchgate.netnih.govresearchgate.net The nitrogen atom of the amino group and the oxygen atoms of the carboxylate group can coordinate with metal ions, leading to the formation of extended, porous structures. These materials have potential applications in gas storage, separation, and catalysis. Furthermore, derivatives of this acid are being explored for their photophysical properties, including fluorescence, which could be harnessed in the development of sensors and optoelectronic devices. nih.gov The incorporation of this and related molecules into polymer formulations can also enhance material properties such as thermal stability and mechanical strength. netascientific.com
Overview of Multifaceted Academic Investigations
The academic community has been actively exploring the fundamental properties and applications of this compound. Research efforts are focused on several key areas, including the development of new and more efficient synthetic routes to the acid and its derivatives. google.comgoogle.com Detailed spectroscopic and crystallographic studies are being conducted to understand its molecular structure and intermolecular interactions. iucr.orgresearchgate.net Investigations into its photophysical properties, such as absorption and emission spectra, are providing insights into its potential for use in luminescent materials. nih.gov Moreover, computational studies, including DFT calculations, are being employed to complement experimental findings and to predict the behavior of this versatile molecule. nih.gov These multifaceted investigations are continuously expanding our understanding of this compound and paving the way for its application in new and exciting areas of science and technology.
Chemical and Physical Properties of this compound
The utility of this compound in various research fields is underpinned by its distinct chemical and physical properties. A summary of its key identifiers and predicted properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₆N₂O₂ chembk.comnih.govchemicalbook.com |
| Molar Mass | 162.15 g/mol chembk.comchemicalbook.com |
| CAS Number | 165185-24-0 chembk.comchemicalbook.combldpharm.com |
| Predicted Density | 1.41 ± 0.1 g/cm³ chembk.comchemicalbook.com |
| Predicted Boiling Point | 448.8 ± 40.0 °C chembk.comchemicalbook.com |
| Predicted pKa | 3.30 ± 0.10 chembk.com |
Note: The density, boiling point, and pKa values are predicted and may vary from experimental values.
Spectroscopic Data of this compound
Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectra are specific to experimental conditions, typical spectroscopic data would include:
| Spectroscopic Technique | Expected Features |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the amino group, C≡N stretching of the nitrile group, C=O stretching of the carboxylic acid, and O-H stretching. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show distinct signals for the aromatic protons and the amine protons. ¹³C NMR would reveal signals for the carbons in the benzene (B151609) ring, the nitrile carbon, and the carboxyl carbon. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Note: For detailed and specific spectroscopic data, including NMR, HPLC, and LC-MS, it is recommended to consult specialized chemical databases. bldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-cyanobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIISDZHEKAVMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Pathways and Precursor Chemistry of 5 Amino 2 Cyanobenzoic Acid
Established Methodologies for 5-Amino-2-cyanobenzoic Acid Synthesis
The synthesis of this compound, a valuable intermediate in organic synthesis, can be achieved through several established chemical routes. These methodologies primarily involve the introduction of the cyano group onto a pre-functionalized benzoic acid derivative. The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and reaction conditions.
Halogenation and Subsequent Cyanation Reactions
A common and effective strategy for the synthesis of this compound and its derivatives involves the initial halogenation of an appropriate precursor, followed by a cyanation reaction to introduce the nitrile functionality. This two-step approach allows for regioselective control in the placement of the cyano group.
The process typically begins with the halogenation of a 2-aminobenzoic acid derivative. A variety of halogenating agents can be employed for this purpose, including bromine, chlorine, sulfuryl chloride, N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS). google.com The resulting halogenated intermediate, such as a 2-amino-5-bromobenzoic acid derivative, serves as the direct precursor for the cyanation step.
The subsequent replacement of the halogen atom with a cyano group can be accomplished through several cyanation methods. google.com Palladium-catalyzed cyanation is a widely used technique, often employing zinc cyanide (Zn(CN)₂) as the cyanide source. google.com While effective, the use of zinc cyanide can introduce heavy metal waste streams. google.com An alternative and more cost-effective approach involves the use of alkali metal cyanides, such as potassium or sodium cyanide. google.com However, these reagents can be more prone to deactivating the metal catalyst and may require careful optimization of reaction conditions, including the choice of catalyst and solvent. google.com For instance, the cyanation of certain chloroarenes with potassium cyanide using a palladium catalyst has been reported to require high temperatures and the presence of an amine co-catalyst. google.com
One specific synthetic route involves the use of 5-amino-2-bromo-benzoic acid methyl ester as a starting material, which is then subjected to cyanation with copper(I) cyanide to yield methyl 5-amino-2-cyanobenzoate. chemicalbook.com The ester can then be hydrolyzed to the final carboxylic acid product. chemicalbook.com
| Starting Material | Key Reagents | Intermediate | Product | Reference |
|---|---|---|---|---|
| 2-Aminobenzoic acid derivative | Halogenating agent (e.g., NBS, NCS) | 2-Amino-5-halobenzoic acid derivative | This compound derivative | google.com |
| 2-Amino-5-halobenzoic acid derivative | Cyanating agent (e.g., Zn(CN)₂, KCN, NaCN), Pd catalyst | - | google.com | |
| 5-Amino-2-bromo-benzoic acid methyl ester | Copper(I) cyanide | Methyl 5-amino-2-cyanobenzoate | This compound (after hydrolysis) | chemicalbook.comchemicalbook.com |
Diazotization-Mediated Cyanation Approaches
Another important synthetic route to cyanobenzoic acids from aminobenzoic acids is through a diazotization reaction followed by a Sandmeyer reaction. scirp.orgscirp.org This classical method in organic chemistry allows for the conversion of an aromatic amino group into a wide variety of functional groups, including the cyano group.
The process begins with the treatment of an aminobenzoic acid, such as 4-aminobenzoic acid (pABA) or 2-aminobenzoic acid (oABA), with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., sulfuric acid), at low temperatures (0–5 °C). scirp.org This reaction forms a diazonium salt intermediate. scirp.orgscirp.org
The subsequent Sandmeyer cyanation involves the reaction of the diazonium salt with a cyanide salt, commonly copper(I) cyanide or sodium cyanide in the presence of a copper(I) salt. scirp.org This step results in the displacement of the diazonium group by a cyano group, yielding the corresponding cyanobenzoic acid. scirp.org Researchers have explored this methodology for the synthesis of cyanobenzoic acids from bio-derived aminobenzoic acids as a potential route to important platform chemicals like terephthalic acid (via hydrolysis of the nitrile). scirp.orgscirp.org Good yields of the crude product have been reported using this one-pot aqueous synthesis approach with relatively inexpensive and environmentally benign reagents. scirp.org
Electrochemical Synthesis Routes for Related Compounds
Electrochemical methods have been investigated for the synthesis and polymerization of compounds related to this compound, such as various aminobenzoic acids. uc.ptscispace.comresearchgate.net While not a direct synthesis of the target molecule itself, these studies provide insight into the electrochemical behavior of the precursor functional groups.
The electrochemical polymerization of 2-, 3-, and 4-aminobenzoic acids has been carried out by cyclic potential sweep in acidic solutions. uc.ptresearchgate.net These studies have shown that short-chain conducting polymers can be formed from these monomers. uc.ptresearchgate.net The rate of polymerization can be influenced by the addition of other monomers like aniline (B41778). uc.ptresearchgate.net The electrochemical oxidation of o-aminobenzoic acid has been characterized voltammetrically, and the structure of the resulting polymer films has been studied using in-situ FT-IR spectroscopy. scispace.com
More recently, electrochemical approaches have been developed for the synthesis of unnatural amino acids. nih.gov One such method involves the anodic decarboxylation of N-acetylamino malonic acid derivatives to generate transient N-acyliminium intermediates, which can then undergo intramolecular etherification. nih.gov This demonstrates the potential of electrochemical methods for the formation of complex amino acid structures.
Derivatization and Functionalization Strategies
The functional groups of this compound, namely the amino group and the carboxylic acid moiety, offer versatile handles for further chemical modifications. Derivatization of these groups can lead to a wide array of compounds with tailored properties for various applications.
Transformations at the Amino Group
The primary amino group in this compound is a key site for functionalization. A variety of derivatization methods have been developed for amine-containing compounds, which can be broadly applied to this molecule. nih.gov
Common derivatization reagents for amino groups include:
Dansyl chloride: This reagent reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives, which can be useful for analytical purposes. nih.gov
o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form fluorescent isoindole derivatives. nih.gov
9-Fluorenylmethyl chloroformate (Fmoc-Cl): This reagent is widely used for the protection of amino groups in peptide synthesis and forms stable carbamate (B1207046) derivatives. nih.govshimadzu.com
Dabsyl chloride: This reagent yields colored derivatives, which can be advantageous for spectrophotometric detection. nih.gov
Beyond these analytical derivatization methods, the amino group can undergo a range of synthetic transformations, including N-alkylation and N-cyanation. scielo.brresearchgate.net For instance, the N-alkylation of 2-aminobenzoic acid has been demonstrated in the synthesis of novel α,α-diamino diacids. researchgate.net The direct cyanation of amines to form cyanamides can be achieved using reagents like cyanogen (B1215507) halides or, more recently, with zinc cyanide in a one-pot reaction. scielo.br
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can also be readily modified to generate a variety of derivatives. Standard transformations of carboxylic acids are applicable here, including esterification, amidation, and reduction.
A common synthetic manipulation is the conversion of the carboxylic acid to its corresponding ester, for example, a methyl ester. This can be achieved through standard esterification procedures. The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, is also a fundamental transformation, often carried out under basic conditions using a reagent like sodium hydroxide (B78521). chemicalbook.com
More advanced functionalization strategies for carboxylic acids have also been developed. For instance, palladium-catalyzed transannular C-H arylation has been demonstrated for cycloalkane carboxylic acids, showcasing a method for modifying the carbon skeleton of the molecule while the carboxylic acid group directs the reaction. nih.gov Decarboxylative coupling reactions represent another strategy where the carboxylic acid functionality is used to facilitate the formation of new carbon-carbon bonds. researchgate.net
| Functional Group | Transformation | Key Reagents/Methods | Product Type | Reference |
|---|---|---|---|---|
| Amino Group | Dansylation | Dansyl chloride | Fluorescent sulfonamide | nih.gov |
| Fmoc protection | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Carbamate | nih.govshimadzu.com | |
| N-Alkylation | Alkyl halides | Secondary or tertiary amine | researchgate.net | |
| N-Cyanation | Cyanogen halides, Zn(CN)₂ | Cyanamide | scielo.br | |
| Carboxylic Acid Moiety | Esterification | Alcohol, acid catalyst | Ester | chemicalbook.com |
| Hydrolysis | Base (e.g., NaOH) | Carboxylate salt (then acid) | chemicalbook.com | |
| C-H Arylation (directing group) | Aryl iodide, Pd catalyst, specific ligands | Aryl-substituted carboxylic acid | nih.gov |
Incorporation into Complex Molecular Scaffolds
This compound and its derivatives are valuable intermediates in the synthesis of more complex molecular structures, particularly in the agrochemical field. A primary application is their role as key building blocks for a class of insecticides known as cyanoanthranilic diamides. google.comgoogleapis.com The synthesis of these complex diamides involves the strategic incorporation of the 2-amino-5-cyanobenzoic acid scaffold, which provides the necessary structural foundation for the final active molecule. google.com
The process leverages the functional groups of the this compound core—the amino group, the cyano group, and the carboxylic acid—to build out the larger, more complex insecticidal compounds. These insecticides are designed to target specific receptors in insects, and the precise arrangement of substituents on the initial aminocyanobenzoic acid ring is crucial for their biological activity. google.com
The versatility of this compound is further demonstrated by its use in creating a variety of 3-substituted 2-amino-5-cyanobenzoic acid derivatives, which then serve as precursors to a range of specialized molecules. google.com
Table 1: Examples of Complex Scaffolds Derived from this compound Precursors
| Precursor Class | Resulting Complex Scaffold | Field of Application |
| 3-Substituted 2-amino-5-cyanobenzoic acid derivatives | Cyanoanthranilic diamides | Agrochemicals (Insecticides) google.comgoogleapis.com |
| 2-Amino-5-cyano-N,3-dimethylbenzamide | Insecticidal Diamides | Agrochemicals (Insecticides) googleapis.com |
Optimization of Synthetic Processes and Reaction Yields
Significant research has focused on optimizing the synthesis of this compound and its derivatives to achieve high yields and purity efficiently and cost-effectively. google.com The primary synthetic challenge often lies in the introduction of the cyano group onto the aromatic ring, a process known as cyanation.
One highly effective and optimized method involves the reaction of a halogenated precursor, such as a 3-substituted 2-amino-5-bromobenzoic acid derivative, with a metal cyanide reagent. google.com The optimization of this process has explored various catalysts, reagents, and conditions to maximize yield and reaction rate. For instance, using a copper(I) iodide catalyst has proven effective, often achieving yields greater than 95% within a relatively short reaction time of 3 to 6 hours. google.com The choice of the cyanide source is also critical; while zinc cyanide is commonly used in palladium-catalyzed cyanations, alkali metal cyanides like sodium cyanide are less costly and simplify product purification. google.comgoogleapis.com Optimized protocols have shown that using sodium cyanide with a copper(I) iodide catalyst can produce the desired 2-amino-5-cyanobenzoic acid derivatives in remarkably high yields and purity. google.com
Another key optimization involves the solvent system. The reaction is typically most successful in organic solvents where the starting materials are soluble but the metal cyanide reagent has low solubility. google.com Following the cyanation, the ester group of derivatives like methyl 2-amino-5-cyanobenzoate is hydrolyzed to yield the final carboxylic acid. This step has also been optimized, using reagents like sodium hydroxide in methanol, to achieve near-quantitative yields of this compound. chemicalbook.com
Table 2: Optimization of Synthetic Parameters for 2-Amino-5-cyanobenzoic Acid Derivatives
| Parameter | Condition 1 | Condition 2 | Optimal/Reported Outcome |
| Catalyst System | Palladium complex googleapis.com | Copper(I) iodide google.com | Copper(I) iodide often provides optimal reaction rates and high yields. google.com |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) googleapis.com | Sodium Cyanide (NaCN) google.com | Sodium cyanide is less costly and simplifies purification, achieving high yields. google.com |
| Precursor | 2-Amino-5-bromobenzoic acid derivative google.com | Methyl 2-amino-5-cyanobenzoate (for hydrolysis) chemicalbook.com | The choice of precursor depends on the specific synthetic step being optimized. |
| Reaction Time | --- | --- | 3 to 6 hours for cyanation; 27.5 hours for hydrolysis. google.comchemicalbook.com |
| Reported Yield | --- | --- | >95% for cyanation; 97.5% for hydrolysis. google.comchemicalbook.com |
| Solvent | N,N-dimethylformamide (DMF) googleapis.comchemicalbook.com | Methanol/Water (for hydrolysis) chemicalbook.com | Solvents are chosen to optimize solubility and reaction efficiency for each step. google.com |
Chemical Reactivity and Mechanistic Elucidation of 5 Amino 2 Cyanobenzoic Acid
Reaction Pathways and Transformation Products
5-Amino-2-cyanobenzoic acid can undergo a variety of chemical reactions targeting its distinct functional groups. The primary reaction pathways include modifications of the amino and cyano groups and substitutions on the aromatic ring.
The amino group (-NH₂) can be oxidized to a nitro group (-NO₂) under specific oxidative conditions. Conversely, the cyano group (-C≡N) is susceptible to reduction, typically transforming into an aminomethyl group (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic ring itself can participate in electrophilic substitution reactions, with the positions of substitution being directed by the existing functional groups.
Furthermore, the amino group can be the starting point for Sandmeyer-type reactions. Although often used to synthesize cyanobenzoic acids from aminobenzoic acids, the principle demonstrates the transformation of the amino group into a diazonium salt, which can then be replaced by various other functionalities. scirp.orgresearchgate.net The synthesis of derivatives often involves the cyanation of a halogenated precursor, such as 2-amino-5-bromobenzoic acid, using metal cyanides like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) with a metal catalyst (e.g., palladium or copper). google.com While this is a synthesis of the core structure, it highlights a key transformation pathway for related molecules.
Table 1: Key Transformations of this compound
| Functional Group | Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|---|
| Amino (-NH₂) | Oxidation | e.g., Potassium permanganate (B83412) (KMnO₄), Nitric acid (HNO₃) | 5-Nitro-2-cyanobenzoic acid |
| Cyano (-C≡N) | Reduction | e.g., Lithium aluminum hydride (LiAlH₄), Hydrogenation (Pd/C) | 5-Amino-2-(aminomethyl)benzoic acid |
| Aromatic Ring | Electrophilic Substitution | e.g., Halogens (Br₂, Cl₂), Sulfonating agents (SO₃) | Halogenated or sulfonated derivatives |
Detailed Mechanistic Investigations of Key Reactions
Mechanistic studies, often on closely related systems, provide insight into the transformations of this compound.
Cyanation Reactions: The synthesis of 2-amino-5-cyanobenzoic acid derivatives from halogenated precursors, such as 2-amino-5-bromobenzoic acid, is a key related process. In palladium-catalyzed cyanations using zinc cyanide, the mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the nitrile product and regenerate the catalyst. google.com When using copper(I) salts, it is believed that copper(I) acts as a catalyst, facilitating the displacement of the halide with the cyanide ion. google.com These reactions are sensitive to conditions, and purging with an inert gas like nitrogen or argon before adding the metal cyanide reagent is often advantageous to prevent side reactions. google.com
Reactions at the Amino Group: The classic Sandmeyer reaction provides a mechanistic blueprint for transformations of the amino group. scirp.orgresearchgate.net The reaction proceeds via the formation of a diazonium salt from the amino group and nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium ion is an excellent leaving group and can be replaced by a nucleophile, such as a cyanide ion, often with copper(I) catalysis. Careful control of temperature and pH is critical to limit side reactions like nitration. scirp.org
Aryne Intermediates: Studies on the reaction of halobenzoic acids with strong bases like lithium diisopropylamide (LDA) have shown the formation of aryne intermediates. For example, the reaction of a halobenzoate can generate a benzyne-3-carboxylate intermediate even at low temperatures. acs.org The subsequent nucleophilic addition to this highly reactive intermediate is directed by the substituents. The carboxylate group, for instance, can direct incoming nucleophiles away from the adjacent position due to unfavorable electronic interactions. clockss.org
Regioselectivity and Stereoselectivity in Derivatization
The arrangement of functional groups on the this compound scaffold allows for significant control over the regiochemistry and stereochemistry of derivatization reactions.
Regioselectivity: In electrophilic aromatic substitution, the powerful ortho-, para-directing amino group is expected to direct incoming electrophiles primarily to position 4, as position 6 is sterically hindered by the adjacent carboxylic acid group. The regiochemical outcome can be highly dependent on the reagents and reaction conditions. In analogous systems, such as the amination of 5-chloro-3-pyridinol, the choice of the amine nucleophile (e.g., LDA vs. n-butylamine) can dramatically change the site of addition, leading to different positional isomers. clockss.org This highlights the subtle electronic and steric factors that govern regioselectivity.
Stereoselectivity: The functional groups of this compound can be exploited to direct the stereochemical course of reactions. In the synthesis of α-D-C-mannosyl-(S)-amino acids, an ortho-cyanobenzoate ester was used as an effective, recyclable stereodirecting group. researchgate.net The presence of the cyano group was found to be crucial for a specific rearrangement and for achieving high stereoselectivity. researchgate.net In other studies involving different molecules, the stereoselectivity of cyclization reactions has been explained by the formation of a specific transition state, such as a chairlike conformation, which minimizes steric hindrance and leads to the preferred diastereomer. acs.org These examples underscore the potential for using the inherent structure of this compound derivatives to guide the formation of specific stereoisomers.
Advanced Spectroscopic Characterization of 5 Amino 2 Cyanobenzoic Acid and Its Derivatives
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for the characterization of 5-Amino-2-cyanobenzoic acid. These methods probe the vibrational modes of the molecule, offering insights into its structural arrangement and the nature of its chemical bonds.
The interpretation of the FTIR and Raman spectra of this compound is facilitated by comparing its spectral data with those of structurally similar molecules, such as 5-amino-2-chlorobenzoic acid and 5-amino-2-hydroxybenzoic acid. nih.govjocpr.com The vibrational modes can be assigned to specific functional groups and skeletal vibrations of the molecule.
Key vibrational modes for this compound include the stretching vibrations of the amino (NH₂), cyano (C≡N), and carboxylic acid (COOH) groups, as well as the various vibrations of the benzene (B151609) ring.
The amino group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration is expected to appear as a sharp and intense band in the 2200-2240 cm⁻¹ region. icm.edu.pl The carboxylic acid group is characterized by the C=O stretching vibration around 1700 cm⁻¹ and the broad O-H stretching vibration, which can be observed over a wide range from 2500 to 3300 cm⁻¹ due to hydrogen bonding.
The benzene ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and various in-plane and out-of-plane bending vibrations at lower frequencies. The substitution pattern on the benzene ring influences the exact positions of these bands.
Table 1: Predicted Fundamental Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Asymmetric Stretch | 3400 - 3500 | Amino |
| N-H Symmetric Stretch | 3300 - 3400 | Amino |
| C-H Aromatic Stretch | 3000 - 3100 | Benzene Ring |
| O-H Stretch | 2500 - 3300 (broad) | Carboxylic Acid |
| C≡N Stretch | 2200 - 2240 | Cyano |
| C=O Stretch | 1680 - 1720 | Carboxylic Acid |
| C=C Aromatic Stretch | 1450 - 1600 | Benzene Ring |
| N-H Bending | 1550 - 1650 | Amino |
| C-O Stretch | 1210 - 1320 | Carboxylic Acid |
| C-N Stretch | 1250 - 1350 | Amino |
| C-H In-plane Bending | 1000 - 1300 | Benzene Ring |
| C-H Out-of-plane Bending | 675 - 900 | Benzene Ring |
This table is based on established vibrational frequencies for similar aromatic compounds.
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental data and provide a more precise assignment of the observed vibrational bands. nih.govresearchgate.net
Surface-Enhanced Raman Scattering (SERS) and Surface-Enhanced Infrared Absorption (SEIRA) are highly sensitive techniques used to study molecules adsorbed on nanostructured metal surfaces, typically silver or gold. These methods can provide detailed information about the orientation and interaction of the adsorbate with the surface.
For cyanobenzoic acid isomers, SERS and SEIRA studies have shown that the molecules can adsorb onto a silver surface as carboxylate ions. The orientation of the molecule on the surface can be influenced by factors such as the position of the cyano group and the solvent used for deposition. nih.gov For instance, the interaction of the cyano group with the metal surface can be observed through shifts in its stretching frequency. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of synthesized derivatives of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, the aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the three non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns of these protons are characteristic of the substitution pattern. The protons of the amino (NH₂) and carboxylic acid (COOH) groups will also produce signals, although their positions can be variable and they may be broadened due to exchange processes.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Each carbon atom in this compound, including those in the benzene ring, the cyano group, and the carboxylic acid group, will give a distinct signal. The chemical shifts of these carbons are indicative of their electronic environment. For example, the carboxyl carbon is typically observed at a downfield chemical shift (around 165-185 ppm), while the cyano carbon appears in the range of 110-125 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |
| Aromatic H | 6.5 - 8.0 | Carboxylic Acid (C=O) | 165 - 175 |
| Amino (NH₂) | 4.0 - 6.0 | Aromatic C-NH₂ | 140 - 150 |
| Carboxylic Acid (OH) | 10.0 - 13.0 | Aromatic C-COOH | 120 - 130 |
| Aromatic C-CN | 100 - 110 | ||
| Aromatic C-H | 115 - 140 | ||
| Cyano (C≡N) | 115 - 125 |
Predicted chemical shifts are based on data for structurally related compounds and general NMR principles. rsc.orgchemicalbook.comchemicalbook.com
NMR spectroscopy can also be used to study the conformation of molecules in solution. For derivatives of this compound, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of different protons, which can help to determine the preferred conformation of the molecule. The rotation around single bonds, for example, between the benzene ring and the carboxylic acid group, can be investigated by analyzing changes in the NMR spectra at different temperatures.
Mass Spectrometry (MS) for Product Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is widely employed for the identification and purity assessment of synthetic products derived from this compound.
In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) provides the molecular weight of the compound. For this compound (C₈H₆N₂O₂), the expected exact mass is approximately 162.04 g/mol . chembk.com
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For derivatives of this compound, characteristic fragmentation patterns would involve the loss of small molecules such as CO₂, H₂O, or HCN, as well as fragmentation of the substituent groups. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition and further confirms the identity of the synthesized compound. hep.com.cnhep.com.cn
For example, in the synthesis of amide derivatives of this compound, mass spectrometry is crucial to verify that the desired reaction has occurred and to assess the purity of the final product. google.com
Electronic Spectroscopy (UV-Vis) and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for characterizing the electronic structure of this compound and its derivatives. This method probes the electronic transitions between different energy levels within a molecule, primarily the π-π* and n-π* transitions, which are sensitive to the molecule's conjugation, substituent groups, and the polarity of its environment.
Detailed Research Findings
The UV-Vis absorption spectra of aminobenzoic acid derivatives are typically composed of multiple absorption bands in the 200–500 nm range. scirp.org The electronic structure of this compound is defined by the benzene ring chromophore substituted with an electron-donating amino (-NH₂) group and two electron-withdrawing groups: a cyano (-CN) and a carboxylic acid (-COOH). This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation.
The spectra of such compounds generally exhibit two main types of absorption bands:
π-π Transitions:* These are high-energy transitions occurring within the aromatic system. Bands located in the 210–280 nm wavelength range in Schiff bases derived from aminobenzoic acids are assigned to the π-electron excitations of the aromatic rings. scirp.org
Intramolecular Charge Transfer (ICT) Transitions: These transitions involve the displacement of electron density from the electron-donating amino group to the electron-withdrawing cyano and carboxyl groups through the π-system of the benzene ring. These bands appear at longer wavelengths, typically in the 330–360 nm region for related derivatives, and are highly sensitive to the molecular structure and solvent environment. scirp.org
Research on Schiff bases derived from isomeric aminobenzoic acids provides valuable insight into the electronic behavior of these systems. The electronic spectra of these derivatives are influenced by the position of the substituents and the polarity of the solvent. unilag.edu.ngresearchgate.netscirp.org A common observation is a bathochromic shift (red shift) of the absorption maxima as the solvent polarity increases. unilag.edu.ngresearchgate.netscirp.org This phenomenon, known as positive solvatochromism, indicates that the excited state is more polar than the ground state, which is characteristic of molecules with significant ICT character. mdpi.com For instance, in salicylaldimine compounds derived from aminobenzoic acids, an ICT band is observed, which is facilitated by intramolecular hydrogen bonding between a hydroxyl group and the azomethine nitrogen. scirp.org
The table below details the electronic absorption bands for Schiff bases derived from different isomers of aminobenzoic acid in solvents of varying polarity, illustrating the solvent-dependent spectral shifts.
Table 1: Electronic Absorption Bands (λ_max, nm) of Schiff Bases Derived from Isomeric Aminobenzoic Acids in Different Solvents. researchgate.net
| Compound | Solvent | Dielectric Constant (D) | π-π* (Benzene Ring) | π-π* (Azomethine) | n-π* | Intramolecular CT |
| 1 (ortho) | Dioxane | 2.2 | 252 | 302 | 334 | 438 |
| Acetonitrile | 37.5 | 272 | 300 | 338 | 520 | |
| DMF | 38.0 | - | - | 340 | 520 | |
| 2 (meta) | Dioxane | 2.2 | 244 | 319 | 338 | - |
| Acetonitrile | 37.5 | 274 | 320 | 344 | - | |
| DMF | 38.0 | - | 324 | 342 | - | |
| 3 (para) | Dioxane | 2.2 | 252 | 323 | 343 | - |
| Acetonitrile | 37.5 | - | 322 | 360 | - | |
| DMF | 38.0 | - | - | 360 | - |
Note: Compound 1 is derived from 2-aminobenzoic acid, Compound 2 from 3-aminobenzoic acid, and Compound 3 from 4-aminobenzoic acid. DMF refers to N,N-Dimethylformamide.
The data demonstrate that the absorption maxima depend on the substituent position and solvent polarity. unilag.edu.ng The inductive effect of the carboxylic group substitution is expected to follow the order para < meta < ortho. scirp.org This trend is observed in the absorption maxima in the non-polar solvent dioxane. scirp.org Acetonitrile, being a dipolar aprotic solvent with lower hydrogen bonding ability, often provides better resolution of the low and medium energy π-π* bands. scirp.org The conversion of an amino group into a more polar functional group can significantly increase the polar character of the dyes, resulting in a substantial redshift of the emission maximum and a wider solvatochromic range. mdpi.com
Computational Chemistry and Theoretical Modeling of 5 Amino 2 Cyanobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of 5-Amino-2-cyanobenzoic acid at the molecular level.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for studying the quantum mechanics of many-body systems in chemistry and physics. google.com It is favored for its excellent balance of computational cost and accuracy, especially for geometry optimizations and predicting various molecular properties. google.com
The first step in most quantum chemical calculations is to find the minimum energy structure of the molecule, a process known as geometry optimization. arxiv.orgaps.org For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
DFT methods, such as B3LYP, are commonly used in conjunction with various basis sets to perform geometry optimization. researchgate.net The choice of functional and basis set can influence the calculated geometric parameters. For instance, studies on similar benzoic acid derivatives have utilized the B3LYP functional with basis sets like 6-311++G(d,p) to obtain optimized geometries that are in good agreement with experimental data where available. researchgate.net The optimization process iteratively adjusts the atomic coordinates to minimize the forces on each atom, thereby locating a stationary point on the potential energy surface. arxiv.org
Below is a representative table of optimized geometric parameters for a related molecule, p-aminobenzoic acid, calculated using DFT and ab initio methods, which illustrates the type of data obtained from such calculations.
Table 1: Selected Optimized Geometric Parameters of p-Aminobenzoic Acid
| Parameter | Bond/Angle | DFT (B3LYP/6-311++G**) | Ab Initio (MP2/6-311++G**) |
|---|---|---|---|
| Bond Length (Å) | C-C (ring avg.) | 1.39 | 1.40 |
| C-N | 1.40 | 1.41 | |
| C=O | 1.21 | 1.22 | |
| C-O | 1.36 | 1.37 | |
| Bond Angle (°) | C-C-C (ring avg.) | 120.0 | 120.0 |
| H-N-H | 113.5 | 113.8 |
Note: This table is illustrative and based on data for a similar molecule. Actual values for this compound would require specific calculations.
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various modes of vibration, such as stretching, bending, and torsion of the chemical bonds. Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be simulated from these frequencies. researchgate.net
The calculation of vibrational frequencies is typically performed at the same level of theory as the geometry optimization. researchgate.net The resulting theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of the observed vibrational bands to specific molecular motions. nih.gov For example, the characteristic stretching frequencies of the amino (N-H), cyano (C≡N), and carboxylic acid (C=O, O-H) groups in this compound can be predicted. Studies on similar molecules, like 2-amino-5-bromobenzoic acid and p-cyanobenzoic acid, have shown good agreement between DFT-calculated and experimentally observed vibrational frequencies. researchgate.net
Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Substituted Benzoic Acid
| Vibrational Mode | Functional Group | Predicted (DFT/B3LYP) | Experimental (FT-IR) |
|---|---|---|---|
| N-H Symmetric Stretch | Amino | 3410 | 3425 |
| N-H Asymmetric Stretch | Amino | 3505 | 3515 |
| C≡N Stretch | Cyano | 2230 | 2225 |
| C=O Stretch | Carboxylic Acid | 1720 | 1710 |
Note: This table is illustrative. The values are typical and may vary for this compound.
DFT calculations provide valuable information about the electronic structure of this compound.
HOMO-LUMO Analysis : The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. chalcogen.rouomustansiriyah.edu.iq The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. uomustansiriyah.edu.iq The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For substituted benzoic acids, the distribution of HOMO and LUMO orbitals can reveal how the amino and cyano groups influence the electron density and reactivity of the aromatic ring.
Molecular Electrostatic Potential (MEP) : The MEP is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map shows regions of negative potential (typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen) and positive potential (usually around hydrogen atoms). researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen of the cyano group, and positive potential near the amino and carboxylic acid hydrogens.
Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It helps in understanding charge transfer, hyperconjugative interactions, and the nature of the chemical bonds. nih.gov For this compound, NBO analysis can quantify the delocalization of electron density from the amino group to the aromatic ring and the electron-withdrawing effects of the cyano and carboxylic acid groups. researchgate.net
Table 3: Illustrative Electronic Properties of a Substituted Benzoic Acid from DFT Calculations
| Property | Value (illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
Ab Initio Methods (Hartree-Fock, Møller-Plesset Perturbation Theory, Composite Methods)
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.gov
Hartree-Fock (HF) : The Hartree-Fock method is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. qau.edu.pk While it is computationally less expensive than more advanced methods, it does not account for electron correlation, which can affect the accuracy of the results. wikipedia.org
Møller-Plesset Perturbation Theory (MP2) : Møller-Plesset perturbation theory is a post-Hartree-Fock method that improves upon the HF method by including electron correlation effects. wikipedia.orgsmu.edu MP2, which includes the second-order correction, is a widely used method for obtaining more accurate energies and geometries than HF. wikipedia.orgresearchgate.net
Composite Methods : Composite methods, such as the Gaussian-n (Gn) theories, combine results from different levels of theory and basis sets to achieve high accuracy. These methods are computationally intensive and are typically used for smaller molecules to provide benchmark data. researchgate.net
A key aspect of computational chemistry is to compare the results obtained from different theoretical methods with each other and with experimental data where available. nih.govscispace.com This comparison helps in assessing the accuracy and reliability of the computational methods. nih.gov
For molecules like this compound, DFT methods, particularly with hybrid functionals like B3LYP, often provide results that are in good agreement with experimental data for geometries and vibrational frequencies, and at a lower computational cost than high-level ab initio methods like MP2. nih.govresearchgate.net However, for certain properties, such as reaction energies or systems with significant electron correlation, MP2 and other correlated ab initio methods may provide more accurate results. wikipedia.org
The choice of method often involves a trade-off between accuracy and computational cost. nih.gov For larger systems, DFT is often the more practical choice. google.com Comparing the results from HF, MP2, and DFT for this compound would provide a comprehensive understanding of the impact of electron correlation on its calculated properties.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| p-Aminobenzoic acid |
| 2-Amino-5-bromobenzoic acid |
Thermodynamic Properties and Energetic Landscape Analysis
Computational methods are instrumental in predicting the thermodynamic properties of molecules like this compound, providing insights into its stability and behavior under various conditions. These predictions are often based on quantum chemical calculations and can guide experimental work.
Predicted physicochemical properties for this compound are available from various computational models. These properties offer a foundational understanding of the molecule's characteristics.
| Property | Predicted Value | Source |
|---|---|---|
| Boiling Point | 448.8 ± 40.0 °C | |
| Density | 1.41 ± 0.1 g/cm³ | |
| pKa | 3.30 ± 0.10 |
Energetic landscape analysis, often investigated using advanced spectroscopic techniques coupled with theoretical calculations, reveals the conformational flexibility and vibrational energy transfer pathways within a molecule. For complex molecules, techniques like two-dimensional infrared (2D IR) spectroscopy can resolve the vibrational landscape. Studies on related benzoic acid derivatives, such as 4-cyanobenzoic acid, have utilized these methods to understand vibrational energy transfer between different parts of the molecule. This approach can elucidate how energy flows through the molecular structure, which is crucial for understanding reactivity and interactions. For this compound, a similar approach could map the influence of the amino and cyano substituents on the vibrational modes of the benzoic acid core.
Furthermore, computational methodologies like Density Functional Theory (DFT) have been employed to calculate the standard molar enthalpies of formation for related cyanobenzoic acids. These studies provide a framework for estimating the thermodynamic stability of this compound. By combining experimental data from techniques like static-bomb combustion calorimetry with computational models, it is possible to derive highly accurate thermodynamic data for the gaseous phase.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. This technique solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, interactions with the solvent, and other dynamic processes. While specific MD simulation studies on this compound are not widely published, the methodology has been extensively applied to similar and related molecular systems.
MD simulations can be used to explore the conformational landscape of a molecule, supplementing predictions from other computational methods. For this compound, MD simulations could elucidate the flexibility of the carboxylic acid and cyano groups, as well as the intramolecular hydrogen bonding possibilities.
In the context of drug design and materials science, MD simulations are invaluable for understanding how a molecule interacts with its environment. For instance, simulations are used to study the penetration of molecules across cell membranes and their binding to biological targets. The study of kojic acid derivatives, which share some structural similarities with the subject compound, utilized MD simulations to demonstrate stable interactions with essential residues in the binding site of tyrosinase. This highlights how MD can be employed to validate docking poses and understand the stability of ligand-receptor complexes.
The setup of an MD simulation requires careful consideration of the force field, which defines the potential energy of the system, and the simulation conditions, such as temperature, pressure, and solvent model. The accuracy of the simulation is highly dependent on these parameters.
Computational Studies on Ligand-Receptor Interactions and Molecular Docking (for related derivatives)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target. For derivatives of this compound, molecular docking can provide significant insights into their potential biological activity by modeling their interactions with receptor
Supramolecular Chemistry and Crystal Engineering Involving 5 Amino 2 Cyanobenzoic Acid
Investigation of Self-Assembly Principles and Non-Covalent Interactions
Hydrogen Bonding Networks and Motifs
The presence of both a carboxylic acid and an amino group suggests that 5-Amino-2-cyanobenzoic acid would likely form robust hydrogen-bonded networks. Typically, carboxylic acids form strong dimeric synthons (R22(8) motif). Additionally, the amino group can form hydrogen bonds with the carboxylic acid or the cyano group of neighboring molecules, leading to the formation of chains, sheets, or more complex three-dimensional architectures. The specific motifs that would be formed are dependent on the steric and electronic environment of the molecule. Without experimental data, the predominant hydrogen bonding patterns remain a matter of speculation.
Co-crystallization and Multi-component Organic Solids
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. This compound, with its multiple hydrogen bonding sites, is a promising candidate for forming co-crystals with a variety of other molecules (co-formers).
Rational Design and Synthesis of Co-crystals
The rational design of co-crystals involving this compound would rely on the principles of supramolecular synthons. By selecting co-formers with complementary functional groups (e.g., other carboxylic acids, amides, or pyridines), specific and predictable hydrogen bonding interactions could be targeted to assemble multi-component crystalline solids. However, no specific studies detailing the successful synthesis and characterization of co-crystals of this compound have been found.
Influence on Solid-State Architectures
The introduction of a co-former would undoubtedly have a profound influence on the solid-state architecture of this compound. The new hydrogen bonding and other non-covalent interactions would lead to different packing arrangements compared to the pure compound. This could result in the formation of layered structures, channels, or other complex topologies, potentially altering the material's properties. The specifics of these architectural changes remain unknown without experimental evidence.
Crystallographic Analysis and Polymorphism Studies
A thorough understanding of the solid-state properties of this compound would necessitate its crystallographic analysis and an investigation into its potential for polymorphism.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. Given the conformational flexibility and the variety of possible intermolecular interactions for this compound, it is plausible that it could exhibit polymorphism. However, no experimental studies confirming or detailing different polymorphic forms of this compound have been reported in the available literature. A comprehensive crystallographic analysis would be the first step to identify and characterize any potential polymorphs.
Engineering of Tailored Supramolecular Architectures
The engineering of supramolecular architectures with this compound hinges on the predictable interaction patterns of its functional groups, known as supramolecular synthons. The carboxylic acid group is a strong hydrogen-bond donor and acceptor, the amino group is a hydrogen-bond donor, and the cyano group is a weaker hydrogen-bond acceptor. The interplay between these groups, along with potential π-π stacking interactions of the benzene (B151609) ring, provides a versatile toolkit for designing complex solid-state structures.
The primary and most robust interaction is typically the formation of a carboxylic acid dimer, a well-established homosynthon in crystal engineering. However, the presence of the amino and cyano groups introduces the potential for a wide array of competing and complementary heterosynthons. By carefully selecting co-formers—complementary molecules designed to interact with specific sites on the this compound molecule—it is possible to guide the self-assembly process towards a desired architecture.
For instance, co-crystallization with molecules containing strong hydrogen-bond acceptor sites, such as pyridine (B92270) or amide functionalities, can disrupt the carboxylic acid dimer in favor of a more stable acid-base or acid-amide heterosynthon. This strategy allows for the deliberate incorporation of different molecular components, leading to the formation of binary (two-component) or even ternary (three-component) co-crystals with precisely controlled connectivity and dimensionality.
Detailed research into analogous systems, such as aminobenzoic and cyanobenzoic acids, has demonstrated the feasibility of this approach. In these systems, the competition between different hydrogen-bonding motifs leads to a rich variety of structural outcomes, from simple one-dimensional chains to complex three-dimensional networks. The relative positions of the functional groups on the this compound ring are crucial in determining the geometry of the resulting supramolecular structures.
The amino group can form N-H···O or N-H···N hydrogen bonds, while the cyano group can participate in weaker C-H···N interactions. These secondary interactions play a critical role in reinforcing the primary structural motifs and extending the dimensionality of the assembly. By understanding the hierarchy of these interactions, crystal engineers can design systems where specific synthons are favored, thus achieving a high degree of control over the final solid-state architecture.
Below are tables detailing the key functional groups of this compound and the predictable supramolecular synthons they can form, which are fundamental to the engineering of tailored crystalline structures.
Table 1: Functional Groups of this compound and their Roles in Supramolecular Assembly
| Functional Group | Position | Hydrogen Bonding Capability | Typical Interactions |
|---|---|---|---|
| Carboxylic Acid (-COOH) | C1 | Donor & Acceptor | O-H···O, O-H···N |
| Cyano (-C≡N) | C2 | Weak Acceptor | C-H···N, N-H···N |
Table 2: Common Supramolecular Synthons in the Crystal Engineering of Carboxylic Acids
| Synthon Type | Description | Graphical Representation (Graph Set) | Typical Strength |
|---|---|---|---|
| Carboxylic Acid Homodimer | Two acid molecules forming a cyclic dimer through two O-H···O bonds. | R²₂(8) | Strong |
| Acid-Pyridine Heterosynthon | An acid molecule hydrogen-bonded to a pyridine nitrogen. | R²₂(7) | Strong |
| Acid-Amide Heterosynthon | An acid molecule forming a hydrogen-bonded pair with an amide. | R²₂(8) | Strong |
| Amino-Carboxyl Heterosynthon | An amino group donating a hydrogen to a carboxylate oxygen. | D | Moderate |
The strategic combination of these synthons allows for the construction of a diverse range of supramolecular architectures. For example, the robust carboxylic acid homodimer can be used to form one-dimensional tapes, which can then be cross-linked into two- or three-dimensional structures using weaker interactions involving the amino and cyano groups. Alternatively, the use of bifunctional co-formers can lead to the generation of complex, multi-component networks with pre-determined topologies and properties. This level of control is essential for the development of new materials with tailored optical, electronic, or pharmaceutical properties.
Applications of 5 Amino 2 Cyanobenzoic Acid in Advanced Materials and Chemical Biology
Design and Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF.
5-Amino-2-cyanobenzoic acid is an excellent candidate for a constituent ligand in the synthesis of MOFs. The carboxylic acid group can coordinate with metal centers to form the framework structure, while the amino and cyano groups can be directed into the pores of the MOF. researchgate.net These functional groups can then be utilized for post-synthetic modification, allowing for the introduction of further functionalities. The synthesis of such MOFs is typically carried out under solvothermal or hydrothermal conditions, where the metal salt and the ligand are dissolved in a suitable solvent and heated to promote crystallization. researchgate.net
The presence of the amino group can impart basicity to the MOF and provide sites for enhanced CO2 capture or for anchoring catalytic species. researchgate.net The cyano group, with its strong dipole moment, can also influence the adsorption properties of the MOF and serve as a reactive handle for further chemical transformations.
The functional groups of this compound integrated within a MOF structure open up a wide range of possibilities for specific applications. Amino-functionalized MOFs have demonstrated significant potential in various fields. rsc.org
Gas Storage and Separation: The amino groups can enhance the affinity of the MOF for acidic gases like CO2 through specific interactions, making these materials promising for carbon capture and sequestration. The tunable pore size and functionality also allow for the selective separation of different gases. rsc.org
Catalysis: The amino groups can act as basic catalytic sites for various organic reactions, such as the Knoevenagel condensation. rsc.org Furthermore, these amino groups can be post-synthetically modified with catalytic metal complexes to create highly active and selective heterogeneous catalysts. nih.gov
Sensing: The luminescence of MOFs can be influenced by the presence of functional groups. The amino group can be modified with fluorescent tags, enabling the development of highly sensitive and selective chemical sensors for detecting ions and small molecules. nih.gov
| Application Area | Functional Group Contribution | Potential MOF System |
| Gas Separation | Enhanced CO2 affinity via amino groups | MOF with 5-Amino-2-cyanobenzoate linkers |
| Heterogeneous Catalysis | Basic sites from amino groups for condensation reactions | Post-synthetically modified amino-functionalized MOF |
| Chemical Sensing | Luminescent quenching or enhancement upon analyte binding | Fluorescently tagged MOF based on 5-Amino-2-cyanobenzoate |
Polymer Chemistry and Macromolecular Design
The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a valuable monomer for the synthesis of various polymers.
This compound can undergo polycondensation reactions to form polyamides. In these reactions, the amino group of one monomer reacts with the carboxylic acid group of another to form an amide linkage, resulting in a polymer chain. This process is often carried out at elevated temperatures and can be catalyzed by acids. vt.edu The resulting polyamides can exhibit high thermal stability and mechanical strength, characteristic of aromatic polyamides.
Furthermore, the amino group can be reacted with dianhydrides to form poly(amic acid)s, which are precursors to polyimides. vt.edugoogle.com Subsequent thermal or chemical imidization leads to the formation of polyimides, a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and dielectric properties. vt.edumdpi.com
The presence of the cyano group in the polymer backbone derived from this compound provides a powerful tool for tuning the polymer's properties. The cyano group is strongly polar and can influence the polymer's solubility, thermal properties, and morphology. Moreover, the cyano group can be chemically modified to introduce a wide range of other functionalities. For example, it can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations allow for the fine-tuning of the polymer's chemical and physical characteristics to suit specific applications. academie-sciences.fr
The ability to create derivatized polymers with tailored properties opens up possibilities for their use in advanced applications such as membranes for gas separation, high-performance coatings, and materials for organic electronics. academie-sciences.fr
| Polymer Type | Synthesis Route | Key Feature from this compound |
| Polyamide | Polycondensation | Amide linkages from amino and carboxylic acid groups |
| Polyimide | Polycondensation with dianhydrides followed by imidization | High thermal stability from imide rings |
| Derivatized Polymer | Post-polymerization modification of the cyano group | Tunable properties for specific applications |
Development of Dyes, Pigments, and Optoelectronic Materials
The chromophoric and electronic properties of molecules derived from this compound make it a valuable precursor for the synthesis of dyes, pigments, and optoelectronic materials.
The synthesis of azo dyes is a classic application for aromatic amines. The amino group of this compound can be diazotized and then coupled with a suitable coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to produce a wide variety of azo dyes. unb.cajocpr.com The color of the resulting dye is determined by the specific structures of the diazonium salt and the coupling component. The presence of the carboxylic acid and cyano groups can also influence the dye's solubility and its binding affinity to substrates like textiles. jocpr.com
In the realm of optoelectronic materials, the donor-pi-acceptor (D-π-A) architecture is a common design principle for molecules with interesting electronic and photophysical properties. The amino group can act as an electron donor, the benzene (B151609) ring as the π-bridge, and the cyano and carboxylic acid groups as electron acceptors. This electronic structure can lead to materials with significant intramolecular charge transfer, which is a key characteristic for applications in nonlinear optics and as sensitizers in dye-sensitized solar cells (DSSCs). rsc.org The carboxylic acid group can also serve as an anchoring group to attach the dye molecule to the surface of a semiconductor like TiO2 in a DSSC. rsc.org
| Material Type | Key Synthetic Step | Role of this compound |
| Azo Dyes | Diazotization and coupling | Provides the aromatic amine for diazonium salt formation |
| Optoelectronic Materials | Creation of D-π-A structures | Acts as the core building block with donor and acceptor groups |
Chromophoric Applications
The term chromophore refers to the part of a molecule responsible for its color. The structure of this compound, containing an amino group (an auxochrome) and cyano/carboxyl groups attached to a benzene ring, forms a classic "push-pull" system. This arrangement facilitates intramolecular charge transfer (ICT) upon absorption of light, a fundamental property for creating organic dyes. The amino group serves as an electron donor, while the cyano and carboxylic acid moieties act as electron acceptors. This inherent electronic asymmetry is a key feature for developing materials with tailored light-absorbing properties.
Derivatives of aminobenzoic acid are known to be versatile chromophores used in a variety of applications. mdpi.com While specific, extensive studies detailing the chromophoric applications of this compound itself are not widely documented, its structural motifs are central to the design of functional dyes. For instance, related molecules are employed in the production of specialized dyes for textiles and inks, valued for their vibrant colors and stability. chemimpex.com The strategic placement of the amino and cyano groups on the aromatic ring allows for the tuning of the absorption wavelength, making such compounds valuable building blocks in materials science. iphy.ac.cn
Anchoring Groups in Dye-Sensitized Systems
In the field of renewable energy, particularly in dye-sensitized solar cells (DSSCs), the role of a molecule that can both absorb light and bind effectively to a semiconductor surface is critical. This compound possesses the functional groups necessary to act as an effective anchoring group in such systems. The carboxylic acid group is a well-established anchor for attaching dye molecules to the surface of titanium dioxide (TiO₂), a common semiconductor used in DSSCs.
Research into novel acceptor/anchoring groups for DSSCs has highlighted the utility of the cyano-benzoic acid moiety. In one notable study, a D-π-A (Donor-π bridge-Acceptor) dye, designated KM-1, was synthesized incorporating a cyano-benzoic acid unit as its acceptor and anchoring group. nih.govharvard.edu This design resulted in a dye with a high molar extinction coefficient, indicating strong light-harvesting capabilities. nih.govresearchgate.net
Theoretical calculations for the KM-1 dye showed that the cyano group participates in hydrogen bonding with the TiO₂ surface, leading to a highly stable configuration. nih.govresearchgate.net This strong binding is advantageous compared to traditional anchoring groups. researchgate.net The performance of the DSSC device using the KM-1 dye demonstrated the viability of this new type of anchoring group, paving the way for the design of new dyes that combine efficient light absorption with robust binding to the metal oxide surface. nih.govresearchgate.net
Table 1: Performance Characteristics of KM-1 Dye in a DSSC System
| Parameter | Value | Source(s) |
| Maximum Molar Extinction Coefficient (λmax) | 66,700 M-1 cm-1 at 437 nm | nih.govharvard.eduresearchgate.net |
| Maximum Incident Photon-to-Current Conversion Efficiency (IPCE) | 84% | nih.govresearchgate.net |
| Solar-to-Electric Power Conversion Efficiency (PCE) | 3.3% (under AM1.5 G illumination) | nih.govresearchgate.net |
Role in Chemical Biology Research
The unique combination of functional groups in this compound also makes it a valuable scaffold for applications in chemical biology, where molecules are designed to probe and interact with biological systems.
Reagent in Biochemical Assays and Enzyme Interaction Studies
Compounds with structures related to this compound are utilized as reagents in biochemical assays and for studying enzyme interactions. chemimpex.com For example, various isomers of aminobenzoic acid have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. mums.ac.ir In these studies, kinetic analyses revealed that aminobenzoic acids could inhibit enzyme activity through different mechanisms. mums.ac.ir
While direct studies of this compound in this context are limited in the available literature, its structural similarity to other known enzyme modulators suggests its potential as a research tool. The amino and carboxylic acid groups can interact with active sites of enzymes through hydrogen bonding and electrostatic interactions. Its rigid aromatic core provides a defined scaffold for presenting these functional groups, making it a candidate for screening in drug discovery campaigns and for studying protein-ligand interactions. smolecule.com
Development of Molecular Probes and Biochemical Tools
A molecular probe is a molecule used to detect or study other molecules or structures. The development of such tools often requires a core scaffold that can be chemically modified to tune its properties. This compound is a versatile building block for this purpose. chemimpex.com Its chromophoric nature, as discussed previously, is a key asset, as many molecular probes rely on changes in fluorescence or color to signal a biological event.
The presence of three distinct functional groups—amino, cyano, and carboxylic acid—offers multiple points for chemical modification. This allows for the attachment of other functional units, such as targeting ligands to direct the probe to a specific cellular location, or reactive groups to covalently label a protein of interest. For instance, the carboxylic acid can be converted to an amide, and the amino group can be acylated or used in diazotization reactions, opening up a wide range of synthetic possibilities for creating sophisticated biochemical tools. sigmaaldrich.com
Future Research Directions and Interdisciplinary Perspectives
Emerging Synthetic Methodologies for Enhanced Green Chemistry
The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic methods for producing valuable compounds like 5-Amino-2-cyanobenzoic acid. mdpi.com Traditional chemical syntheses often rely on petroleum-based precursors and harsh reaction conditions, leading to environmental concerns and the use of non-renewable resources. mdpi.com In contrast, green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize renewable feedstocks.
A promising avenue lies in biocatalysis, where microorganisms are engineered to produce aminobenzoic acid and its derivatives from simple sugars like glucose and xylose. mdpi.com This method offers a renewable and more environmentally friendly alternative to conventional chemical synthesis. mdpi.com Another green approach involves the use of milder and safer reagents and solvents. For instance, the synthesis of benzoic acid derivatives from natural sources like Cinnamon cassia oil has been achieved using water as a solvent and common, less hazardous reagents like potassium permanganate (B83412) and sodium borohydride. mdpi.com Such methods significantly reduce the environmental footprint compared to traditional organic syntheses.
Furthermore, advancements in catalysis are paving the way for more efficient and selective reactions. One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, are being developed to streamline the synthesis of aminobenzoic acid derivatives, minimizing solvent usage and purification steps. acs.org The use of formamidine (B1211174) protection for aminobenzoic acids allows for their conversion into amides in a one-pot process, showcasing the potential for simplifying complex synthetic sequences. acs.org
| Green Chemistry Approach | Key Features | Potential Advantages for this compound Synthesis |
| Biocatalysis | Use of engineered microorganisms to convert renewable feedstocks (e.g., glucose) into target molecules. mdpi.com | Reduced reliance on fossil fuels, lower toxicity, and waste generation. |
| Green Solvents & Reagents | Employment of water and other benign solvents, along with less hazardous reagents. mdpi.com | Increased safety, reduced environmental pollution, and lower disposal costs. |
| One-Pot Synthesis | Combination of multiple reaction steps into a single process. acs.org | Improved efficiency, reduced solvent consumption, and simplified purification. |
| Advanced Catalysis | Development of highly selective and efficient catalysts for specific transformations. google.comgoogle.com | Higher yields, fewer byproducts, and milder reaction conditions. |
Integration of Advanced In-Situ Characterization Techniques
Understanding and controlling chemical reactions at a fundamental level is crucial for optimizing the synthesis and application of this compound. Advanced in-situ characterization techniques, which allow for real-time monitoring of reactions as they occur, are becoming indispensable tools for researchers. rsc.orgcambridge.orgmdpi.comrsc.orgjst.go.jp These techniques provide invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates and final products. rsc.orgcambridge.orgmdpi.comrsc.orgjst.go.jp
Spectroscopic methods such as in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy are particularly powerful for monitoring the electrochemical polymerization of aminobenzoic acid isomers. researchgate.netresearchgate.net These techniques can track changes in chemical bonds and molecular structures during the reaction, providing a detailed picture of the polymerization process. researchgate.netresearchgate.net For instance, in-situ FTIR has been used to characterize the redox response of polymer films synthesized from aminobenzoic acids, revealing details about the benzenoid and quinoid rings and C-N bond formation. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another versatile tool for in-situ studies, especially for monitoring crystallization processes. rsc.orgrsc.org In-situ NMR can provide information about the changes occurring in both the solid and liquid phases during crystallization, offering insights into polymorphism and reaction kinetics. rsc.orgrsc.org Other techniques like UV-visible spectroscopy and various microscopic methods are also employed to monitor solid-phase characteristics such as crystal size and shape during crystallization. cambridge.orgmdpi.com
| In-Situ Technique | Information Gained | Application to this compound |
| FTIR/Raman Spectroscopy | Real-time changes in chemical bonds and molecular structure. researchgate.netresearchgate.net | Monitoring polymerization reactions, identifying intermediates, and understanding reaction mechanisms. |
| NMR Spectroscopy | Evolution of solid and liquid phases during crystallization. rsc.orgrsc.org | Studying polymorphism, kinetics, and guest exchange in crystalline materials. |
| UV-Visible Spectroscopy | Nucleation events and polymorphic transformations. cambridge.org | Monitoring crystallization processes and supersaturation levels. |
| Microscopy | Crystal size, shape, and morphology. mdpi.com | Characterizing the solid phase during crystallization and purification. |
Computational Design of Novel Functional Materials
Computational chemistry and materials science have emerged as powerful tools for the rational design of new materials with tailored properties. ugent.beacs.orgchemrxiv.orgacs.org By using computational screening and modeling techniques, researchers can predict the properties of molecules and materials before they are synthesized in the lab, accelerating the discovery process and reducing experimental costs. ugent.beacs.orgchemrxiv.orgacs.org
For a molecule like this compound, with its versatile functional groups, computational design can be used to explore its potential in a wide range of applications. For example, Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) can be used to predict the optical and electronic properties of materials derived from this compound, aiding in the design of new phosphors for LED lighting or organic semiconductors. ugent.be Computational screening can rapidly assess large numbers of virtual compounds, identifying promising candidates with desired functionalities, such as high charge mobility or specific light emission wavelengths. acs.orgchemrxiv.orgacs.org
These computational approaches can also be used to study the interactions of this compound with other molecules or surfaces. For instance, simulations can predict how it might bind to a biological target in drug design or how it assembles into larger structures for materials applications. nih.govmdpi.com The ability to model and predict these interactions is crucial for designing new drugs, catalysts, and functional materials.
| Computational Method | Application | Relevance to this compound |
| Density Functional Theory (DFT) | Prediction of electronic structure, stability, and optical properties. ugent.be | Design of novel phosphors, organic semiconductors, and other functional materials. |
| Computational Screening | Rapid evaluation of large libraries of virtual compounds. acs.orgchemrxiv.orgacs.orgrsc.org | Identification of promising derivatives with enhanced properties for specific applications. |
| Molecular Dynamics (MD) Simulations | Study of molecular motion and interactions over time. nih.gov | Understanding binding mechanisms in biological systems and self-assembly in materials. |
| Crystal Structure Prediction | Prediction of the three-dimensional arrangement of molecules in a crystal. acs.orgchemrxiv.orgacs.org | Guiding the synthesis of crystalline materials with desired properties. |
Synergistic Approaches in Chemical Biology and Materials Science
The unique chemical structure of this compound, featuring amino, cyano, and carboxylic acid functional groups, makes it a valuable building block at the interface of chemical biology and materials science. nih.govresearchgate.netrsc.orgacs.orgacs.orgnih.gov Synergistic approaches that combine expertise from both fields are expected to lead to the development of innovative materials and therapies.
In chemical biology, aminobenzoic acid-based structures are recognized as useful nonpeptide templates for drug discovery. nih.gov They can be used to design molecules that mimic the structure and function of peptides, leading to the development of new drugs that target a variety of receptors and enzymes. nih.gov For example, derivatives of aminobenzoic acid have been investigated as antagonists for integrin receptors and inhibitors of enzymes like Ras farnesyl protein transferase. nih.gov
In materials science, the ability of amino acids and their derivatives to self-assemble into ordered structures is being harnessed to create novel functional biomaterials. researchgate.net These materials have potential applications in drug delivery, tissue engineering, and biosensing. researchgate.net The synergistic use of amino acids with other materials, such as polymers or nanoparticles, can lead to hybrid materials with enhanced properties and functionalities. rsc.orgacs.org For instance, the combination of amino acids with charged oligomers is being explored for applications in CO2 capture. acs.org The inherent biocompatibility of amino acid-based materials makes them particularly attractive for biomedical applications. researchgate.net
| Interdisciplinary Area | Key Concepts | Potential Applications of this compound |
| Peptidomimetics | Design of non-peptide molecules that mimic the function of peptides. nih.gov | Development of novel therapeutics targeting a range of diseases. |
| Self-Assembly | Spontaneous organization of molecules into ordered structures. researchgate.net | Creation of functional biomaterials for drug delivery, tissue engineering, and biosensing. |
| Hybrid Materials | Combination of different types of materials to achieve synergistic properties. rsc.orgacs.org | Development of advanced materials for applications in catalysis, sensing, and environmental remediation. |
| Biocompatible Materials | Materials that are compatible with living tissues. researchgate.net | Design of medical implants, drug delivery systems, and other biomedical devices. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
